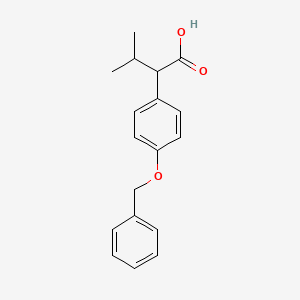
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as epoxide hydrolase . This enzyme plays a crucial role in the metabolism of xenobiotics and the biosynthesis of signaling molecules.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . These pathways are involved in the production of a wide range of secondary metabolites, including flavonoids, coumarins, and lignins.
Pharmacokinetics
The compound’s water solubility, indicated by its sorption to aerosols , suggests that it may be readily absorbed and distributed in the body. The compound’s interaction with enzymes such as epoxide hydrolase may also play a role in its metabolism.
Result of Action
The compound’s potential interactions with enzymes such as epoxide hydrolase could result in changes in the metabolism of xenobiotics and the biosynthesis of signaling molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid. For instance, the compound’s water solubility suggests that it may spread in water systems, potentially affecting its distribution and action. Additionally, the compound’s susceptibility to atmospheric oxidation could influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde and benzyl bromide.
Step 1: The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 4-benzyloxybenzaldehyde.
Step 2: The next step is the formation of the phenyl ring by a Friedel-Crafts acylation reaction, where 4-benzyloxybenzaldehyde is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 3:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid chain instead of a butanoic acid chain.
4-Benzyloxybenzoic acid: Similar structure but with a benzoic acid chain.
Uniqueness:
- The presence of the 3-methylbutanoic acid chain in 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCEPUVFZPYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
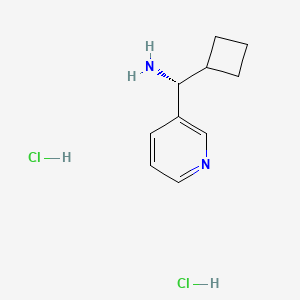
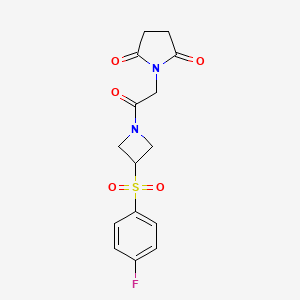
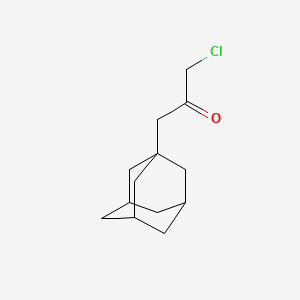
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
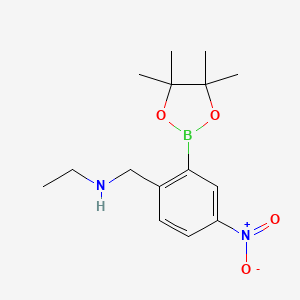
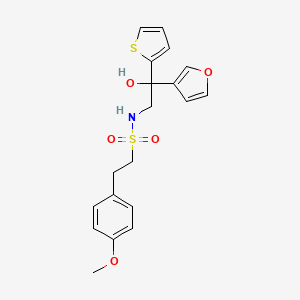
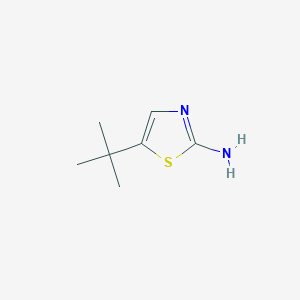
![rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylicacid](/img/structure/B2990501.png)
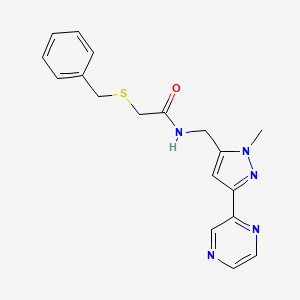
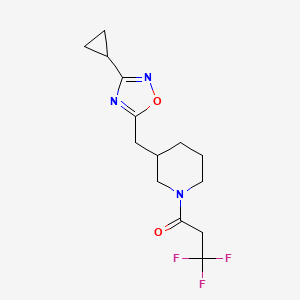
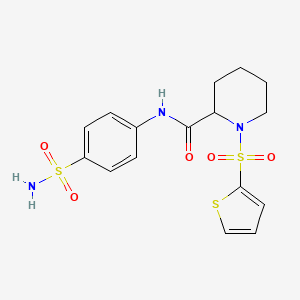
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)
![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)
![5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2990508.png)
